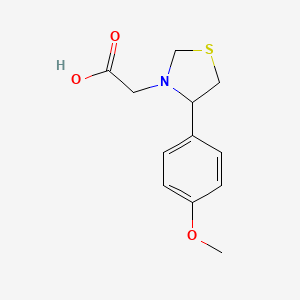
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- is a heterocyclic compound featuring a five-membered thiazolidine ringThe presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction can be catalyzed by various agents, including [Et3NH][HSO4], which provides high yields and selectivity under mild conditions . The reaction is usually carried out at elevated temperatures (around 80°C) to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of thiazolidine derivatives often employs green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve the efficiency and environmental sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .
Scientific Research Applications
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, modulating their activity. This compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazolidine-4-carboxylic acid
- Thiazolidine-2,4-dione
- Thiazolidine-2-thione
Comparison
3-Thiazolidineacetic acid, 4-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which enhances its pharmacological properties compared to other thiazolidine derivatives. This structural modification can improve its selectivity and potency as a therapeutic agent .
Properties
CAS No. |
821785-41-5 |
|---|---|
Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C12H15NO3S/c1-16-10-4-2-9(3-5-10)11-7-17-8-13(11)6-12(14)15/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI Key |
XXQNBHQWGPOVMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSCN2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















